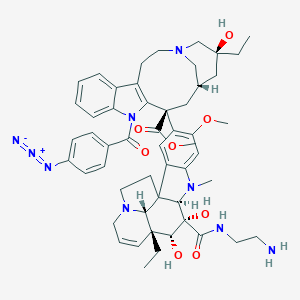
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine, commonly known as ABV, is a synthetic compound belonging to the vinca alkaloid family. It is a potent microtubule inhibitor that has been widely used in scientific research for its ability to disrupt cellular processes. ABV has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
作用机制
ABV exerts its effect on cells by binding to tubulin, a protein that forms microtubules. It disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis. ABV also inhibits the transport of cellular components along microtubules, leading to disruption of intracellular processes.
生化和生理效应
ABV has been shown to have a wide range of biochemical and physiological effects on cells. It inhibits cell growth and induces apoptosis by disrupting microtubule formation and stability. ABV also affects the transport of cellular components along microtubules, leading to disruption of intracellular processes. Additionally, ABV has been shown to inhibit the migration of cells, which may have implications in cancer metastasis.
实验室实验的优点和局限性
ABV has several advantages as a research tool. It is a potent microtubule inhibitor that can be used to study the role of microtubules in cellular processes. ABV is also relatively stable and has a long shelf life, making it a convenient tool for research. However, ABV has some limitations. It is toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, ABV is not selective in its effects on microtubules, which may complicate the interpretation of results.
未来方向
There are several future directions for research on ABV. One area of research is the development of more selective microtubule inhibitors that can be used to study specific cellular processes. Another area of research is the use of ABV in combination with other drugs to enhance its effectiveness in cancer therapy. Additionally, the use of ABV in nanotechnology applications, such as drug delivery systems, is an area of active research.
合成方法
The synthesis of ABV involves the reaction of N-(4-aminobenzoyl)-N'-beta-aminoethylvindesine with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure maximum yield and purity. Several modifications to the synthesis method have been made to improve the efficiency of the process.
科学研究应用
ABV has been used in various scientific research studies to investigate its effects on cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ABV has also been used to study the role of microtubules in cellular processes such as mitosis, cell migration, and intracellular transport.
属性
CAS 编号 |
103974-27-2 |
|---|---|
产品名称 |
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine |
分子式 |
C52H63N9O8 |
分子量 |
942.1 g/mol |
IUPAC 名称 |
methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-(2-aminoethylcarbamoyl)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-11-(4-azidobenzoyl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H63N9O8/c1-6-48(66)27-31-28-51(47(65)69-5,41-35(17-23-59(29-31)30-48)34-11-8-9-12-38(34)61(41)42(62)32-13-15-33(16-14-32)56-57-54)37-25-36-39(26-40(37)68-4)58(3)44-50(36)19-24-60-22-10-18-49(7-2,43(50)60)45(63)52(44,67)46(64)55-21-20-53/h8-16,18,25-26,31,43-45,63,66-67H,6-7,17,19-24,27-30,53H2,1-5H3,(H,55,64)/t31-,43+,44-,45-,48+,49-,50?,51+,52+/m1/s1 |
InChI 键 |
JGCLDPQQVPZGTK-NRUYZIJJSA-N |
手性 SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
同义词 |
4-NABV N-(4-azidobenzoyl)-N'-(2-aminoethyl)vindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine, 3H-labeled NABV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



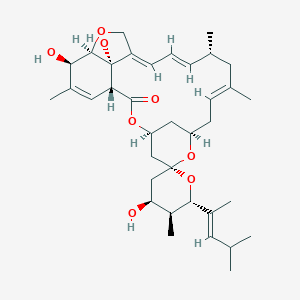

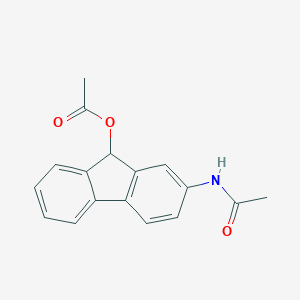
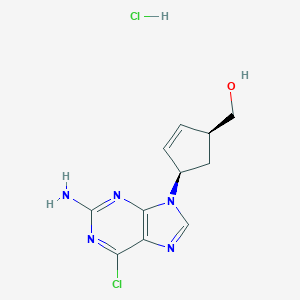
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
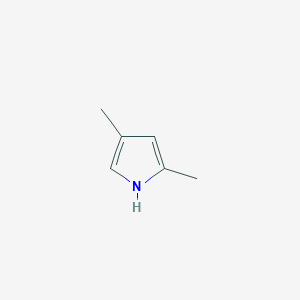
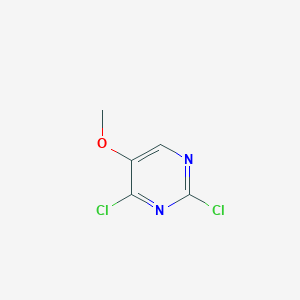
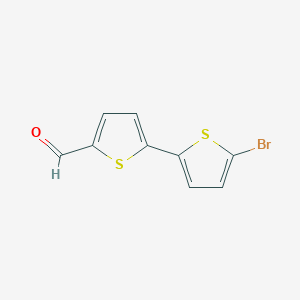
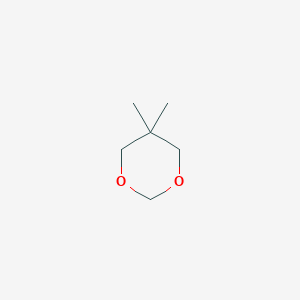
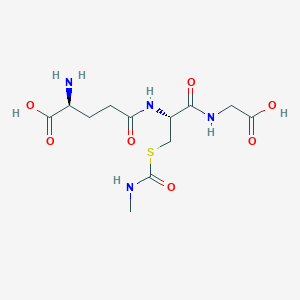
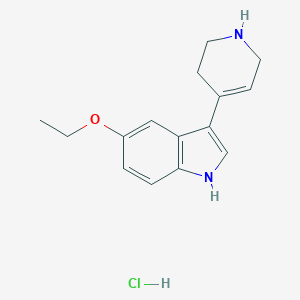
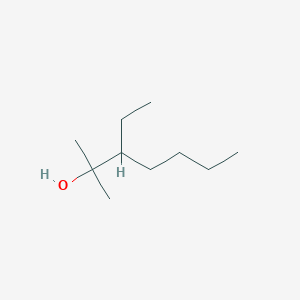
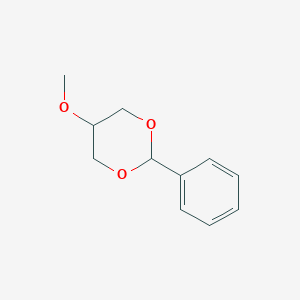
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)